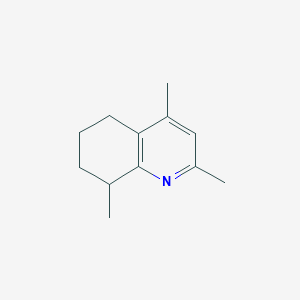

2,4,8-Trimethyl-5,6,7,8-tetrahydroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

2,4,8-trimethyl-5,6,7,8-tetrahydroquinoline |

InChI |

InChI=1S/C12H17N/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11/h7-8H,4-6H2,1-3H3 |

InChI Key |

ZCQUVMMJCJQPMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC2=C1N=C(C=C2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,8-Trimethyl-5,6,7,8-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,8-trimethylquinoline with hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This hydrogenation process results in the reduction of the quinoline ring to form the tetrahydroquinoline derivative.

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation to form quinoline derivatives. Common reagents include potassium permanganate (KMnO₄) under aqueous or organic solvent conditions. The reaction typically involves the removal of hydrogen atoms from the partially saturated ring system, leading to the formation of a fully aromatic quinoline structure.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | KMnO₄ | Aqueous or organic solvent | Quinoline derivatives |

Reduction Reactions

Reduction reactions involve the addition of hydrogen to the compound, often using palladium on carbon (Pd/C) as a catalyst under catalytic hydrogenation conditions. The reaction pressure and temperature are critical factors, with typical pressures ranging from 8–12 atm and temperatures between 20–110°C .

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Reduction | H₂, Pd/C | Catalytic hydrogenation | Fully saturated derivatives |

Substitution Reactions

Electrophilic substitution is possible at the aromatic ring or nitrogen atom. Reagents such as halogens (e.g., Cl₂) react under acidic or neutral conditions. These reactions modify the aromatic ring or nitrogen functionality, yielding substituted derivatives.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Substitution | Electrophiles (e.g., Cl₂) | Acidic or neutral conditions | Substituted derivatives |

Isomerization

Heating the compound under elevated temperatures (140–300°C ) induces structural rearrangement. This process converts the compound into isomeric forms, altering the position of the saturated ring system. Such isomerization is critical in synthetic pathways to achieve specific ring configurations .

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Isomerization | – | 140–300°C, stirring | Isomeric tetrahydroquinolines |

Hydrolysis

Under acidic or basic conditions, hydrolysis can occur, particularly if functional groups like amides or thioamides are present. For example, related tetrahydroquinoline derivatives may hydrolyze to yield amides or other nitrogen-containing compounds.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Hydrolysis | Acid/base (e.g., HCl, NaOH) | Aqueous solutions | Amides or nitrogen derivatives |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2,4,8-trimethyl-5,6,7,8-tetrahydroquinoline and its derivatives. For instance:

- Cytotoxicity Studies : Research has shown that compounds derived from tetrahydroquinolines exhibit selective cytotoxicity against various cancer cell lines. In vitro studies demonstrated that certain derivatives have promising IC50 values against human cancer cell lines such as HeLa (cervical cancer), PC3 (prostate cancer), MCF-7 (breast cancer), and SKBR-3 (breast cancer) . For example, specific derivatives demonstrated IC50 values as low as 8.3 μM against cervical epithelial carcinoma cells .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of mitochondrial function. Some studies indicate that these compounds can affect cell cycle phases and induce reactive oxygen species (ROS) production in cancer cells .

Therapeutic Potential

Beyond anticancer activity, tetrahydroquinoline derivatives are being explored for their potential therapeutic uses:

- Anti-inflammatory Activity : Certain derivatives have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes . This suggests a dual role where these compounds could be beneficial in managing both cancer and inflammation.

- Neuroprotective Effects : There is emerging evidence suggesting that tetrahydroquinoline derivatives may possess neuroprotective properties. This is particularly relevant given the growing interest in developing treatments for neurodegenerative diseases.

Ligand Properties

This compound can act as a ligand in coordination complexes:

- Metal Complex Formation : The compound has been studied for its ability to form stable complexes with various metal ions. These complexes can exhibit enhanced biological activity compared to their non-complexed forms . The coordination chemistry of tetrahydroquinolines is crucial for understanding their potential applications in catalysis and material science.

Applications in Organometallic Chemistry

The ability of tetrahydroquinoline derivatives to stabilize metal centers makes them valuable in organometallic chemistry. They can be used to design catalysts for organic reactions or as precursors for synthesizing more complex molecular architectures.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,4,8-Trimethyl-5,6,7,8-tetrahydroquinoline involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, leading to enhanced antioxidant defense mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- Electronic Effects : Methyl groups are electron-donating, which may alter the basicity of the nitrogen atom and influence binding to biological targets .

Thermodynamic Properties

Comparative critical properties (from ):

| Compound | Critical Temperature (K) | Critical Density (kg·m⁻³) |

|---|---|---|

| Quinoline | 787 ± 2 | 336 ± 3 |

| 5,6,7,8-THQ | 746 ± 2 | 304 ± 3 |

| 2,4,8-Trimethyl-5,6,7,8-THQ* | Estimated higher | Estimated lower |

*Predicted based on alkyl substitution trends: Methyl groups lower critical density due to increased molecular volume and reduce critical temperature via weakened intermolecular forces .

Key Routes for Analogues

- Lithiation-Mediated Functionalization : 8-Lithio-THQ derivatives react with electrophiles (e.g., trimethylsilyl isocyanate) to introduce carboxamide or thiocarboxamide groups at the 8-position .

- Cyclization Reactions : Microwave-assisted condensation of cyclic ketones with aldehydes and pyridinium salts yields polysubstituted THQs in 67–90% yields .

- Iodination : 2-Methyl-THQ derivatives undergo iodination at the 3-position using iodine/KI in DMF, achieving quantitative yields .

Challenges for 2,4,8-Trimethyl-THQ

- Regioselectivity : Simultaneous introduction of methyl groups at the 2-, 4-, and 8-positions requires careful control of reaction conditions to avoid byproducts.

- Purification : Increased hydrophobicity due to methyl groups may complicate chromatographic separation .

Receptor Binding

- C5a Receptor Antagonists: 2-Aryl-5-amino-THQs exhibit nanomolar affinity for C5a receptors due to hydrogen bonding between the amino group and receptor residues . The 2,4,8-trimethyl variant may show reduced affinity if steric bulk impedes binding.

- 5-HT Modulation : Cyclopenta-fused THQ derivatives (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridine) act as serotonin receptor modulators, suggesting that substitution patterns influence neurotransmitter interactions .

Antimicrobial and Anticancer Activity

Pyrimido[4,5-b]quinolines derived from THQ carbonitriles show antimicrobial and anticancer activity, highlighting the scaffold’s versatility . Methyl groups in the 2,4,8-positions could enhance membrane permeability but may require optimization to maintain target specificity.

Biological Activity

2,4,8-Trimethyl-5,6,7,8-tetrahydroquinoline is a member of the tetrahydroquinoline class of compounds, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and data.

- Molecular Formula : C12H15N

- Molecular Weight : 187.25 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting DNA replication.

- Anticancer Properties : Several studies have demonstrated the compound's ability to induce apoptosis in cancer cells. It appears to interfere with cell cycle progression and increase reactive oxygen species (ROS) production within cancer cells.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against oxidative stress and inflammation in neurodegenerative models.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of tetrahydroquinoline derivatives found that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 125 to 250 μg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 200 |

Anticancer Activity

In vitro studies using A2780 ovarian cancer cells indicated that this compound significantly reduced cell viability with an IC50 value of approximately 10 µM. The compound was shown to induce mitochondrial membrane depolarization and activate caspase pathways leading to apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| A2780 (Ovarian Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

Neuroprotective Effects

A recent study on a rat model of Parkinson's disease demonstrated that administration of the compound improved motor coordination scores and reduced markers of oxidative stress in the brain. The compound's ability to cross the blood-brain barrier suggests its potential for treating neurodegenerative disorders.

Case Studies

-

Case Study on Anticancer Effects :

In a controlled study involving human cancer cell lines (A2780), treatment with varying concentrations of this compound resulted in significant apoptosis as evidenced by flow cytometry analysis showing increased Annexin V staining. -

Neuroprotection in Animal Models :

In a study published in Current Issues in Molecular Biology, rats treated with this compound showed improved behavioral scores in motor coordination tests compared to control groups receiving no treatment or a placebo.

Q & A

Q. What are the standard synthetic routes for 2,4,8-trimethyl-5,6,7,8-tetrahydroquinoline, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols. A common approach involves Michael addition of pyridinium salts to cyclic ketones (e.g., 2-methylcyclohexanone), followed by cyclization with ammonium acetate under microwave irradiation to form the tetrahydroquinoline core . Key intermediates are characterized using IR, - and -NMR, and HPLC-MS for structural confirmation. X-ray crystallography is critical for resolving conformational ambiguities, as seen in studies of analogous tetrahydroquinoline derivatives .

Q. What spectroscopic and crystallographic methods are used to determine the 3D structure of this compound?

Q. What are the primary medicinal applications of this compound derivatives?

Derivatives of this scaffold exhibit high binding affinity for the C5a receptor, making them potent antagonists for inflammatory diseases . Additionally, 8-amino-substituted analogs have been explored as anticancer agents due to their ability to coordinate transition metals and modulate biological activity .

Advanced Research Questions

Q. How do substituent variations on the tetrahydroquinoline core influence biological activity, and how are structure-activity relationships (SAR) determined?

Systematic SAR studies involve varying substituents at positions 2, 4, and 7. For instance, 2-aryl-5-amino derivatives show enhanced C5a receptor antagonism due to improved hydrophobic interactions. Binding affinity is quantified via competitive radioligand assays, while functional antagonism is tested in calcium mobilization assays . Computational docking and molecular dynamics simulations complement experimental data to rationalize substituent effects .

Q. How can contradictions in hydrogenation product selectivity (e.g., 1,2,3,4-tetrahydroquinoline vs. 5,6,7,8-tetrahydroquinoline) be resolved?

Product selectivity depends on catalyst design and reaction conditions. Single-atom catalysts (SACs) like Ru SACs achieve >99% selectivity for 1,2,3,4-tetrahydroquinoline by minimizing steric hindrance, whereas nanoparticle catalysts favor 5,6,7,8-tetrahydroquinoline due to alternative adsorption pathways . Kinetic analysis of intermediates (e.g., o-propylaniline) using time-concentration profiles and isotopic labeling helps identify rate-limiting steps .

Q. What methodological challenges arise in asymmetric synthesis of 8-amino-5,6,7,8-tetrahydroquinoline derivatives?

Asymmetric synthesis requires chiral auxiliaries or catalysts. A two-step protocol from 6,7-dihydro-5H-quinolin-8-one involves enantioselective reduction followed by HCl salt purification to achieve high enantiomeric excess (ee). Ruthenium complexes with chiral ligands (e.g., (R)-BINAP) have been used to synthesize enantiopure derivatives for catalytic applications .

Q. How are tetrahydroquinoline derivatives utilized in transition-metal catalysis?

The 8-amino group in tetrahydroquinoline derivatives acts as a strong σ-donor, forming stable complexes with Ru, Ir, and other metals. For example, (8-NH-CHN)RuCl(PPh) catalyzes dehydrogenation reactions, with ligand oxidation states monitored via -NMR and X-ray crystallography .

Q. What strategies mitigate data discrepancies in crystallographic studies of tetrahydroquinoline N-oxides?

Discrepancies in N-oxide conformations are resolved using high-resolution X-ray data and hydrogen bonding analysis. In 5,6,7,8-tetrahydroquinoline 1-oxide hemihydrate, O–H⋯O interactions stabilize dimeric structures, while weak C–H⋯O bonds contribute to 3D packing . Dynamic NMR and temperature-dependent crystallography differentiate static vs. fluxional conformations.

Q. How do computational tools aid in predicting the biological activity of novel tetrahydroquinoline analogs?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking (AutoDock, Glide) models ligand-receptor interactions. For C5a antagonists, hydrophobic and π-stacking interactions with residues like Phe253 and Tyr257 are critical .

Q. What advanced kinetic models explain the denitrogenation pathways of tetrahydroquinoline derivatives in coal-derived liquids?

Pseudo-first-order kinetics and lumped parameter models are applied to batch reactor data. For example, 5,6,7,8-tetrahydroquinoline undergoes sequential hydrogenation to decahydroquinoline, with rate constants derived from Arrhenius plots and transition-state theory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.